(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
Overview
Description
Heneicosapentaenoic Acid ethyl ester is a long-chain omega-3 fatty acid ester. It is a derivative of Heneicosapentaenoic Acid, which is a 21-carbon fatty acid with five double bonds. This compound is found in trace amounts in green algae and fish oils. It is structurally similar to eicosapentaenoic acid but has an additional carbon atom on the carboxyl end, positioning the first double bond at the Δ6 location .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heneicosapentaenoic Acid ethyl ester typically involves the esterification of Heneicosapentaenoic Acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of Heneicosapentaenoic Acid ethyl ester involves similar esterification processes but on a larger scale. The process may include additional steps such as solvent extraction and crystallization to enhance yield and purity. Advanced techniques like supercritical fluid extraction can also be employed to isolate the compound from natural sources like fish oils .
Chemical Reactions Analysis
Types of Reactions
Heneicosapentaenoic Acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heneicosapentaenoic Acid ethyl ester has several applications in scientific research:
Chemistry: Used as a standard in lipid research to study the behavior of long-chain fatty acids.
Biology: Incorporated into cell membranes to study its effects on membrane fluidity and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective properties.
Industry: Used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of Heneicosapentaenoic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling. The compound can inhibit the synthesis of arachidonic acid from linoleic acid, thereby reducing the production of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid (EPA): A 20-carbon omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid (DHA): A 22-carbon omega-3 fatty acid with six double bonds.
Arachidonic Acid: A 20-carbon omega-6 fatty acid with four double bonds.
Uniqueness
Heneicosapentaenoic Acid ethyl ester is unique due to its 21-carbon chain length and the specific positioning of its double bonds. This structural uniqueness allows it to be incorporated into lipids and exert biological effects distinct from other omega-3 fatty acids like EPA and DHA. Its ability to inhibit arachidonic acid synthesis also sets it apart from other fatty acids .
Properties
IUPAC Name |
ethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKAVQIMCZXPE-AAQCHOMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476571 | |
Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131775-86-5 | |
Record name | Heneicosapentaenoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HENEICOSAPENTAENOIC ACID ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB5NC79BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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